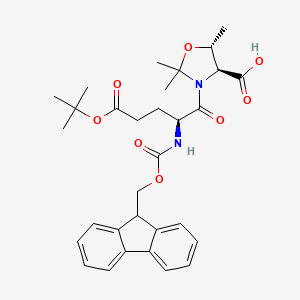

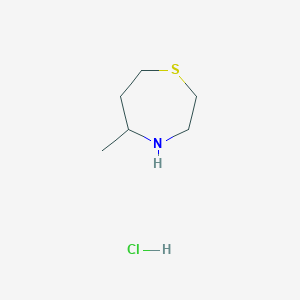

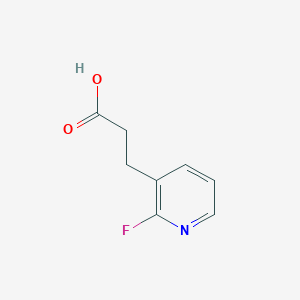

![molecular formula C7H6ClN3 B1450377 6-クロロイミダゾ[1,2-a]ピリジン-3-アミン CAS No. 82193-28-0](/img/structure/B1450377.png)

6-クロロイミダゾ[1,2-a]ピリジン-3-アミン

説明

6-Chloroimidazo[1,2-a]pyridin-3-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Chloroimidazo[1,2-a]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroimidazo[1,2-a]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

pH変化のモニタリングのための蛍光プローブ

市販されている化合物である6-クロロイミダゾ[1,2-a]ピリジン-2-カルボン酸は、pH値(3.0〜7.0)のモニタリングのために検出されています。 プローブは、高い選択性と感度、優れた可逆性、非常に短い応答時間を持っていることが証明されています 。 これは、非侵襲性、高感度、高選択性のプローブが必要とされる生物医学科学や生物学において貴重なツールとなっています .

酵母におけるpH変化のリアルタイムイメージング

同じ化合物は、酵母におけるpH変化のリアルタイムイメージングにも使用されています 。 これは、生体のpH変化を理解することが、その代謝プロセスに関する貴重な洞察を提供できる生物学的研究において特に有用です .

有機化学合成中間体

6-クロロイミダゾ[1,2-a]ピリジンは、有機化学合成中間体として使用されます 。 これは、幅広い他の化学物質の製造に使用できることを意味し、有機化学の分野における貴重なツールとなっています .

医薬品中間体

6-クロロイミダゾ[1,2-a]ピリジン-3-カルボン酸水和物は、医薬品中間体として使用されます 。 これは、特定の医薬品製造における役割を果たしていることを示唆していますが、実際に製造に使用される特定の薬物は言及されていません .

金属イオンの検出

6-クロロイミダゾ[1,2-a]ピリジンを含むN-ブリッジヘッドヘテロ環は、Cu2+やHg2+などの金属イオンを検出するために使用されてきました 。 これは、これらのイオンの存在を検出する必要がある環境モニタリングや産業プロセスにおいて有用となります .

SO2の検出

6-クロロイミダゾ[1,2-a]ピリジンを含むN-ブリッジヘッドヘテロ環は、SO2の検出にも使用されてきました 。 これは、SO2が一般的な汚染物質である環境モニタリングにおいて特に有用となり得ます .

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 6-chloroimidazo[1,2-a]pyridin-3-amine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been associated with a wide range of applications in medicinal chemistry .

Result of Action

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

生化学分析

Biochemical Properties

6-Chloroimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between 6-Chloroimidazo[1,2-a]pyridin-3-amine and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, 6-Chloroimidazo[1,2-a]pyridin-3-amine can interact with proteins involved in DNA repair and replication, influencing cellular processes at the molecular level .

Cellular Effects

The effects of 6-Chloroimidazo[1,2-a]pyridin-3-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By affecting these pathways, 6-Chloroimidazo[1,2-a]pyridin-3-amine can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Studies have shown that 6-Chloroimidazo[1,2-a]pyridin-3-amine can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific biomolecules within the cell. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, 6-Chloroimidazo[1,2-a]pyridin-3-amine has been shown to inhibit certain kinases, thereby blocking downstream signaling events that are essential for cell survival and proliferation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting the transcriptional machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloroimidazo[1,2-a]pyridin-3-amine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under ambient conditions, making it suitable for extended experimental use. Over time, 6-Chloroimidazo[1,2-a]pyridin-3-amine can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis. Long-term studies have also indicated that this compound can lead to adaptive responses in cells, such as the upregulation of stress response pathways .

Dosage Effects in Animal Models

The effects of 6-Chloroimidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound can effectively modulate cellular signaling pathways without causing significant toxicity. At higher doses, 6-Chloroimidazo[1,2-a]pyridin-3-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects. These findings highlight the importance of dosage optimization in the development of 6-Chloroimidazo[1,2-a]pyridin-3-amine as a therapeutic agent .

Metabolic Pathways

6-Chloroimidazo[1,2-a]pyridin-3-amine is involved in various metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The interaction of 6-Chloroimidazo[1,2-a]pyridin-3-amine with these enzymes can influence metabolic flux and alter the levels of key metabolites. Additionally, this compound can affect the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 6-Chloroimidazo[1,2-a]pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 6-Chloroimidazo[1,2-a]pyridin-3-amine, influencing its localization and bioavailability within the cell. These transport and distribution mechanisms are crucial for determining the cellular effects of 6-Chloroimidazo[1,2-a]pyridin-3-amine .

Subcellular Localization

The subcellular localization of 6-Chloroimidazo[1,2-a]pyridin-3-amine plays a critical role in its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through the presence of targeting signals or post-translational modifications. In the nucleus, 6-Chloroimidazo[1,2-a]pyridin-3-amine can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. In the mitochondria, this compound can affect mitochondrial function and energy production, further impacting cellular metabolism and survival .

特性

IUPAC Name |

6-chloroimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDWXJDXNUAVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285230 | |

| Record name | 6-Chloroimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82193-28-0 | |

| Record name | 6-Chloroimidazo[1,2-a]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82193-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

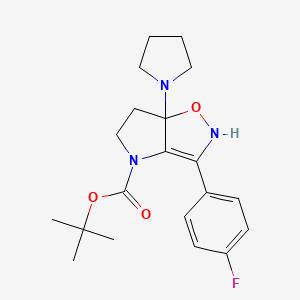

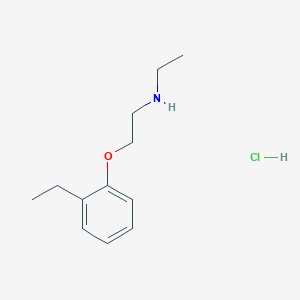

![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)